molecular formula C15H14F2OS2 B3036815 1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol CAS No. 400081-02-9

1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol

Cat. No.: B3036815
CAS No.: 400081-02-9
M. Wt: 312.4 g/mol
InChI Key: QPNDAMPJJVDLFA-UHFFFAOYSA-N
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Description

1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol is an organic compound with the molecular formula C15H14F2OS2 and a molecular weight of 312.3978664 This compound features two 4-fluorophenyl groups attached to a sulfanyl group, which is further connected to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol typically involves the reaction of 4-fluorothiophenol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Acid chlorides, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Esters, ethers.

Scientific Research Applications

1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and sulfanyl groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-fluorophenyl) sulfone: Similar in structure but contains a sulfone group instead of a sulfanyl group.

    4,4’-Difluorodiphenyl sulfone: Another related compound with two fluorophenyl groups and a sulfone linkage.

Uniqueness

1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol is unique due to the presence of both sulfanyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1,3-bis[(4-fluorophenyl)sulfanyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2OS2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNDAMPJJVDLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(CSC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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